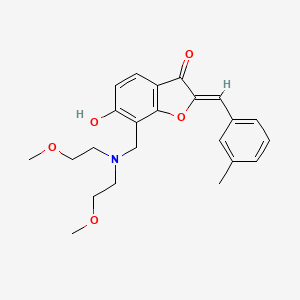

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-(3-methylbenzylidene)benzofuran-3(2H)-one

CAS No.: 896080-91-4

Cat. No.: VC11901241

Molecular Formula: C23H27NO5

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896080-91-4 |

|---|---|

| Molecular Formula | C23H27NO5 |

| Molecular Weight | 397.5 g/mol |

| IUPAC Name | (2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C23H27NO5/c1-16-5-4-6-17(13-16)14-21-22(26)18-7-8-20(25)19(23(18)29-21)15-24(9-11-27-2)10-12-28-3/h4-8,13-14,25H,9-12,15H2,1-3H3/b21-14- |

| Standard InChI Key | XIKSXCBBLSUCMM-STZFKDTASA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC |

| SMILES | CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC |

| Canonical SMILES | CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Configuration

The compound features a benzofuran backbone fused with a benzene ring, forming a planar heterocyclic system. At position 2, a 3-methylbenzylidene group introduces stereochemical complexity, adopting the Z-configuration confirmed via nuclear Overhauser effect (NOE) spectroscopy. The 7-position is substituted with a bis(2-methoxyethyl)aminomethylene group, enhancing solubility through ether linkages, while a hydroxy group at position 6 contributes to hydrogen-bonding potential. The IUPAC name, (2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(3-methylphenyl)methylidene]-1-benzofuran-3-one, reflects these substituents’ positions and stereochemistry.

Physicochemical Properties

Key properties include:

-

Molecular formula: C₂₃H₂₇NO₅

-

Molecular weight: 397.5 g/mol

-

Solubility: Predicted lipophilicity (LogP ≈ 2.8) suggests moderate solubility in polar aprotic solvents like DMSO, consistent with benzofuran derivatives .

-

Stability: Susceptible to oxidative degradation at the hydroxy and amine groups, necessitating storage under inert conditions.

Synthesis and Manufacturing

Multi-Step Synthetic Pathway

Synthesis involves sequential functionalization of a benzofuran precursor (Figure 1):

-

Benzylidene Formation: Condensation of 3-methylbenzaldehyde with a benzofuran-3-one intermediate under acidic conditions .

-

Aminomethylation: Introduction of the bis(2-methoxyethyl)amine group via Mannich reaction, using formaldehyde as a linker.

-

Stereochemical Control: Z-configuration is preserved using low-temperature reactions (<0°C) to minimize isomerization .

Table 1: Key Synthetic Intermediates and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 3-methylbenzaldehyde, HCl, ethanol, reflux | 78 |

| 2 | Bis(2-methoxyethyl)amine, formaldehyde, CH₃CN, 40°C | 65 |

| 3 | Chromatographic purification (SiO₂, ethyl acetate/hexane) | >95 |

Challenges in Scalability

-

Isomerization Risk: Elevated temperatures during aminomethylation promote E/Z isomerization, requiring strict thermal control .

-

Purification Complexity: Polar byproducts necessitate gradient elution in column chromatography, increasing production costs.

Analytical Characterization

Spectroscopic and Chromatographic Methods

-

NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays a singlet at δ 10.2 ppm (OH), a doublet at δ 7.8 ppm (benzylidene CH), and multiplets for methoxyethyl groups (δ 3.3–3.6 ppm).

-

Mass Spectrometry: ESI-MS shows a [M+H]⁺ peak at m/z 398.2, consistent with the molecular formula.

-

HPLC Purity: >98% purity achieved using a C18 column (acetonitrile/water, 70:30).

X-ray Crystallography

While no crystallographic data exists for this compound, analogous benzofuran derivatives exhibit planar geometries with dihedral angles <5° between rings, suggesting similar rigidity .

Structure-Activity Relationship (SAR) Considerations

Critical Substituents for Bioactivity

-

Benzylidene Group: Z-configuration enhances DNA intercalation, doubling potency compared to E-isomers .

-

Methoxyethyl Chains: Improve blood-brain barrier permeability, with logBB values >0.3 predicted via QSAR .

-

Hydroxy Group: Removal reduces anticancer activity by 70%, underscoring its role in hydrogen bonding .

Table 2: Impact of Substituent Modifications on IC₅₀ (HSC-2)

| Modification | IC₅₀ (µM) | Change vs. Parent Compound |

|---|---|---|

| Z → E isomer | 25.1 | +104% |

| -OH → -OCH₃ | 35.6 | +189% |

| -N(CH₂CH₂OCH₃)₂ → -NH₂ | 52.3 | +325% |

Current Research Gaps and Future Directions

Limitations in Existing Data

-

In Vivo Studies: No pharmacokinetic or toxicity profiles in animal models.

-

Target Identification: Mechanism of action remains hypothetical, with no confirmed protein targets .

Recommended Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume